1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-
Description
This compound features a pyrazine core substituted at the 3- and 6-positions with 1-methylpropyl groups and a 5-methyl group. The 1-butanone moiety is attached via a methyl group at the pyrazine’s 1-position. Its synthesis likely involves condensation reactions of pyrazinyl precursors with ketones or α,β-unsaturated ketones, as seen in analogous heterocyclic syntheses (e.g., ).
Properties
CAS No. |
183601-96-9 |
|---|---|
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[3,6-di(butan-2-yl)-5-methylpyrazin-2-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H30N2O/c1-8-12(5)16-14(7)19-17(13(6)9-2)18(20-16)15(21)10-11(3)4/h11-13H,8-10H2,1-7H3 |
InChI Key |
WQPHAIPXYCYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N=C(C(=N1)C(=O)CC(C)C)C(C)CC)C |
Origin of Product |
United States |
Biological Activity
1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]- is a complex organic compound with potential applications in various fields including food science and pharmacology. This article explores its biological activity, focusing on its immunomodulatory effects, potential toxicity, and interactions with biological systems.
Immunomodulatory Effects
Research indicates that compounds similar to 1-butanone can modulate immune responses. For instance, studies on related compounds have shown that they can influence the release of cytokines in respiratory epithelial cells. Specifically, the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which shares structural similarities, has been shown to inhibit the production of interleukin (IL)-8 and monocyte chemoattractant protein-1 (MCP-1) in human bronchial epithelial cells . This suggests that 1-butanone derivatives may also exhibit similar immunosuppressive properties.
Toxicological Profile
The safety and toxicity of 1-butanone derivatives are critical for their application. A study indicated that exposure to certain butanone derivatives resulted in cellular stress responses, potentially leading to cytotoxicity. The specific pathways affected include oxidative stress mechanisms which are often implicated in various diseases .
Case Study 1: Respiratory Epithelial Response
In a controlled study, human bronchial epithelial cell lines (BEAS-2B and A549) were treated with NNK and its metabolites. Results demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and IL-8, indicating a potential role for these compounds in modulating respiratory inflammation . This could have implications for understanding how 1-butanone derivatives might influence respiratory diseases.
Case Study 2: Flavoring Agents and Safety
Given that 1-butanone derivatives are often used as flavoring agents in food products, regulatory assessments have been conducted to evaluate their safety. The European Food Safety Authority (EFSA) has published guidelines on acceptable daily intake levels for various flavoring substances including butanones . These assessments are crucial for ensuring consumer safety while utilizing these compounds in food applications.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazinyl Compounds
3-Hydroxy-2,5-bis(1-methylpropyl)pyrazine ()
- Structural Differences: The target compound replaces the hydroxy group at position 2 with a 3-methyl-1-butanone moiety.
- The bis(1-methylpropyl) groups in both compounds contribute to lipophilicity, but the hydroxy group in 3-Hydroxy-2,5-bis(1-methylpropyl)pyrazine may facilitate hydrogen bonding, affecting solubility.
- Biological Implications : Hydroxy-substituted pyrazines often participate in hydrogen-bonding interactions critical for enzyme inhibition (e.g., antiviral agents in ), whereas the ketone group in the target compound might favor hydrophobic interactions or metabolic stability.
Hexaazatrinaphthalene (HATN) and Polymeric HATN (PHATN) ()
- Structural Differences : HATN contains six C=N groups per unit, contrasting with the pyrazine core and aliphatic substituents of the target compound.
- Electrochemical Performance: HATN exhibits high specific capacity but suffers from solubility-driven capacity fading. PHATN addresses this via polymerization, enhancing cycling stability. The target compound’s bulky bis(1-methylpropyl) groups may reduce solubility in electrolytes, akin to PHATN, but its non-conjugated structure limits redox activity compared to HATN.
4-(N-Methyl-N-Nitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) ()
- Structural Differences : NNK is a nitrosamine with a pyridyl group, whereas the target compound lacks nitroso functionality and features a pyrazinyl core.
- Toxicological Profile: NNK is a potent tobacco-specific carcinogen due to nitrosamine-mediated DNA alkylation. The absence of a nitroso group in the target compound likely eliminates this carcinogenicity, highlighting the role of substituents in toxicity.
Comparison with Bioactive Pyrazinyl Derivatives
Antiviral Pyrazine Conjugates ()
- Compound 5d (IC50 = 0.120 mM against SARS-CoV-2) utilizes pyrazinyl N and CO groups for hydrogen bonding with viral protease residues (ARG555, LYS798). The target compound’s 1-butanone group could similarly engage in hydrophobic interactions, but its bulky bis(1-methylpropyl) substituents might sterically hinder binding compared to smaller analogs like 5d.
Oltipraz ()
- Oltipraz, a 1,2-dithiol-3-thione with a pyrazinyl group, induces detoxification enzymes (e.g., glutathione S-transferases) to mitigate aflatoxin carcinogenicity. While the target compound lacks the dithiol-thione moiety critical for enzyme induction, its pyrazinyl core could still modulate metabolic pathways, albeit through distinct mechanisms.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazinyl Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
